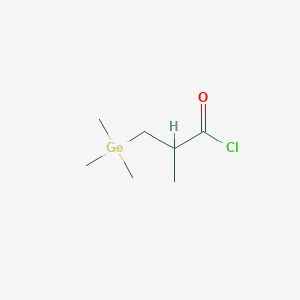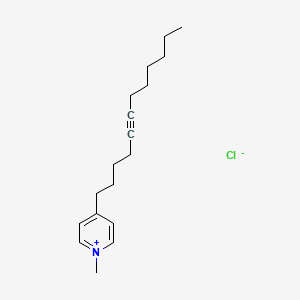
4-(Dodec-5-YN-1-YL)-1-methylpyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dodec-5-YN-1-YL)-1-methylpyridin-1-ium chloride is a quaternary ammonium salt with a pyridinium core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dodec-5-YN-1-YL)-1-methylpyridin-1-ium chloride typically involves the alkylation of 1-methylpyridine with a suitable alkyne-containing halide. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors may also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the alkyne moiety, with reagents such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, 4-(Dodec-5-YN-1-YL)-1-methylpyridin-1-ium chloride may be used as a catalyst or reagent in organic synthesis, particularly in reactions involving alkynes and pyridinium salts.
Biology
The compound could be explored for its potential biological activity, including antimicrobial or antifungal properties, due to the presence of the pyridinium core.
Medicine
In medicine, research might focus on its potential as a drug candidate or as a component in drug delivery systems, leveraging its unique chemical structure.
Industry
Industrially, the compound may find applications in materials science, such as in the development of novel polymers or as an additive in coatings and adhesives.
作用機序
The mechanism by which 4-(Dodec-5-YN-1-YL)-1-methylpyridin-1-ium chloride exerts its effects would depend on its specific application. For instance, in biological systems, it might interact with cellular membranes or proteins, disrupting normal function. In catalytic processes, it could facilitate the formation or breaking of chemical bonds through its reactive sites.
類似化合物との比較
Similar Compounds
1-Methylpyridinium chloride: A simpler analog without the alkyne moiety.
4-(Dodec-5-YN-1-YL)-pyridinium chloride: Similar structure but lacks the methyl group on the nitrogen.
Quaternary ammonium salts: A broader class of compounds with varying alkyl groups and functional moieties.
特性
CAS番号 |
113893-22-4 |
|---|---|
分子式 |
C18H28ClN |
分子量 |
293.9 g/mol |
IUPAC名 |
4-dodec-5-ynyl-1-methylpyridin-1-ium;chloride |
InChI |
InChI=1S/C18H28N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-18-14-16-19(2)17-15-18;/h14-17H,3-7,10-13H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
LZUOHGXEZYUPFW-UHFFFAOYSA-M |
正規SMILES |
CCCCCCC#CCCCCC1=CC=[N+](C=C1)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Methoxyethoxy)methoxy]prop-2-enal](/img/structure/B14291130.png)
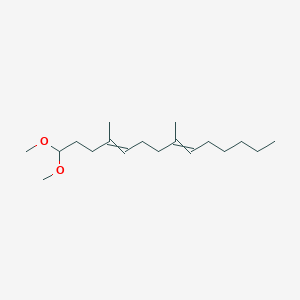
![Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]-](/img/structure/B14291141.png)

![6-Hepten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-](/img/structure/B14291158.png)


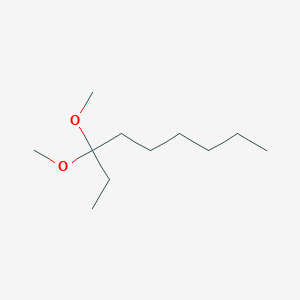
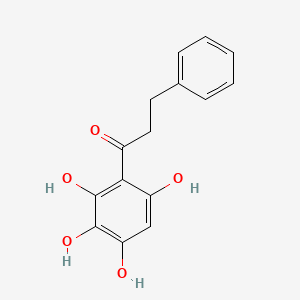
![1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14291200.png)

